molecular formula C16H22ClFN2O2 B5844893 2-(2-chloro-4-fluorophenoxy)-N-(1-propylpiperidin-4-yl)acetamide

2-(2-chloro-4-fluorophenoxy)-N-(1-propylpiperidin-4-yl)acetamide

Cat. No.: B5844893
M. Wt: 328.81 g/mol
InChI Key: GHNJFVYBRYPOJJ-UHFFFAOYSA-N
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Description

2-(2-chloro-4-fluorophenoxy)-N-(1-propylpiperidin-4-yl)acetamide is a synthetic organic compound that may have applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure includes a phenoxy group substituted with chlorine and fluorine, an acetamide group, and a piperidine ring with a propyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-4-fluorophenoxy)-N-(1-propylpiperidin-4-yl)acetamide typically involves multiple steps:

    Formation of the phenoxy intermediate: This step involves the reaction of 2-chloro-4-fluorophenol with an appropriate acylating agent to form the phenoxy intermediate.

    Introduction of the piperidine ring: The phenoxy intermediate is then reacted with a piperidine derivative, such as 1-propylpiperidine, under suitable conditions to form the desired compound.

    Acetamide formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-4-fluorophenoxy)-N-(1-propylpiperidin-4-yl)acetamide can undergo various chemical reactions, including:

    Substitution reactions: The chlorine and fluorine atoms on the phenoxy group can participate in nucleophilic or electrophilic substitution reactions.

    Oxidation and reduction: The compound can undergo oxidation or reduction reactions, particularly at the piperidine ring or the acetamide group.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like halogens or sulfonates.

    Oxidation and reduction: Reagents such as hydrogen peroxide, potassium permanganate, or sodium borohydride can be used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while hydrolysis would yield the corresponding amine and carboxylic acid.

Scientific Research Applications

2-(2-chloro-4-fluorophenoxy)-N-(1-propylpiperidin-4-yl)acetamide may have several scientific research applications:

    Medicinal chemistry: The compound could be investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological or psychiatric disorders.

    Pharmacology: Studies could focus on the compound’s interactions with biological targets, such as receptors or enzymes.

    Materials science: The compound might be explored for its potential use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-chloro-4-fluorophenoxy)-N-(1-propylpiperidin-4-yl)acetamide would depend on its specific biological targets and pathways. For example, if the compound acts as a receptor agonist or antagonist, it would bind to the receptor and modulate its activity. Alternatively, if it acts as an enzyme inhibitor, it would bind to the enzyme’s active site and prevent substrate binding or catalysis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chloro-4-fluorophenoxy)-N-(1-methylpiperidin-4-yl)acetamide
  • 2-(2-chloro-4-fluorophenoxy)-N-(1-ethylpiperidin-4-yl)acetamide
  • 2-(2-chloro-4-fluorophenoxy)-N-(1-butylpiperidin-4-yl)acetamide

Uniqueness

The uniqueness of 2-(2-chloro-4-fluorophenoxy)-N-(1-propylpiperidin-4-yl)acetamide lies in its specific substituents and their arrangement, which can influence its chemical reactivity, biological activity, and physical properties. For example, the propyl group on the piperidine ring may confer different pharmacokinetic properties compared to the methyl or ethyl analogs.

Properties

IUPAC Name

2-(2-chloro-4-fluorophenoxy)-N-(1-propylpiperidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClFN2O2/c1-2-7-20-8-5-13(6-9-20)19-16(21)11-22-15-4-3-12(18)10-14(15)17/h3-4,10,13H,2,5-9,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHNJFVYBRYPOJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)COC2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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